molecular formula C30H56O4 B1624064 Ditridecyl fumarate CAS No. 6864-32-0

Ditridecyl fumarate

Cat. No. B1624064
CAS RN: 6864-32-0
M. Wt: 480.8 g/mol
InChI Key: DFKBFBPHOGVNGQ-OCEACIFDSA-N
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Description

Ditridecyl fumarate is an organic compound with the chemical formula C30H56O4 . It belongs to the class of aryl unsaturated carboxylic esters . Due to its large conjugated structure, it exhibits favorable electronic properties and finds applications in various fields, including photosensitive materials, elastomer compositions, and thermal recording materials .


Molecular Structure Analysis

The molecular structure of Ditridecyl fumarate consists of a long hydrocarbon chain (tridecyl) attached to a fumarate moiety. The ester linkage connects the tridecyl group to the fumarate portion. The 3D structure of Ditridecyl fumarate reveals its extended conjugation system, which contributes to its electronic properties .

Scientific Research Applications

1. Antimicrobial Activity

  • Fumarate's Antimicrobial Effects: Studies on fumarate have highlighted its significant antimicrobial properties, particularly under acidic conditions. This is evident in its ability to inhibit the GAD system in bacteria like Listeria monocytogenes and Escherichia coli, showcasing its potential as a decontaminant and for biofilm removal in food safety applications (Barnes & Karatzas, 2020).

2. Neuroprotective Properties

  • Impact on Neurological Disorders: Fumarate derivatives, such as dimethyl fumarate (DMF), have been studied extensively for their neuroprotective properties. These compounds have shown promise in treating neurological disorders like multiple sclerosis, as they possess antioxidative, immunomodulatory, and cytoprotective effects (Linker & Gold, 2013).

3. Anti-inflammatory Effects

  • Inhibition of Pyroptosis: Fumarates modulate inflammatory responses in various conditions. Research indicates that compounds like DMF can inhibit pyroptosis, an inflammatory form of cell death, through mechanisms such as succination of critical cysteine residues in proteins involved in this process (Humphries et al., 2020).

4. Applications in Metabolic Pathways

  • Microbial Engineering for Fumarate Production: Fumarate plays a critical role in the tricarboxylic acid cycle, and efforts have been made to engineer microbial pathways to enhance its production. This includes optimizing gene expression levels and improving the transmission efficiency of intermediate metabolites (Chen et al., 2020).

5. Cellular Protection Mechanisms

  • Cytoprotection in CNS Cells: Fumarates like DMF have shown their ability to protect central nervous system cells against oxidative stress. This includes up-regulating antioxidant response pathways, which is crucial for neurodegenerative diseases management (Scannevin et al., 2012).

properties

IUPAC Name

ditridecyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-33-29(31)25-26-30(32)34-28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,27-28H2,1-2H3/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKBFBPHOGVNGQ-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245555
Record name 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ditridecyl fumarate

CAS RN

6864-32-0
Record name 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6864-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ditridecyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DITRIDECYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA6URM461D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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